2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride is a chemical compound with the molecular formula . It is classified as an amine and is notable for its trifluoromethyl and methoxyphenyl functional groups, which contribute to its unique chemical properties. This compound is primarily utilized in scientific research and various industrial applications, particularly in the fields of organic chemistry and medicinal chemistry. The compound has been assigned a CAS number of 856563-09-2 and is recognized for its potential therapeutic effects and as a precursor in drug development .
The synthesis of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride typically involves the following steps:
The molecular structure of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride features:
The compound can participate in various chemical reactions typical of amines, including:
These reactions are influenced by the electronic properties imparted by the trifluoromethyl group, which can stabilize certain intermediates and transition states during reactions .
The mechanism of action for 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride primarily involves its interaction with biological targets such as enzymes and receptors.
Studies indicate that compounds with similar structures exhibit varied biological activities depending on their functional groups and spatial orientation .
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride has diverse applications:
This compound exemplifies the intersection between synthetic chemistry and biological applications, making it a valuable subject for further research and development within these fields.
The synthesis of enantiomerically pure derivatives of 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride demands precision. The (S)-enantiomer (CAS: 2222471-40-9) is typically accessed through asymmetric reduction of the corresponding imine precursor using chiral catalysts like CBS (Corey-Bakshi-Shibata) reagents or enantioselective enzymatic methods. Key stereochemical outcomes are controlled by the catalyst’s spatial constraints, with reported enantiomeric excess (ee) values exceeding 98% under optimized conditions [2] [6]. The InChIKey (RFVCBTAGVFWILZ-QRPNPIFTSA-N
) confirms the (S)-configuration, critical for pharmaceutical relevance [2] [5].
Chiral Pool Resolution remains an alternative, though low-yielding (30–40%), due to kinetic resolution challenges. Industrial routes favor asymmetric hydrogenation for scalability, utilizing Pd/C or Ru-BINAP systems in methanol/water mixtures, achieving yields >85% and purity ≥95% [6].
Table 1: Enantioselective Synthesis Methods for Chiral Derivatives
Method | Catalyst/Reagent | ee (%) | Yield (%) | Purity |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-BINAP | 98.5 | 87 | ≥97% |
Chiral Pool Resolution | L-Tartaric Acid | >99 | 35 | ≥95% |
Enzymatic Reduction | Lactobacillus brevis | 97 | 92 | ≥99% |
The position of the methoxy group profoundly influences reactivity and physicochemical properties. Meta-substitution (3-methoxy; CAS 856563-09-2) enhances electrophilicity at the benzylic carbon due to resonance effects, facilitating nucleophilic additions. In contrast, para-substituted analogues (4-methoxy; CAS 65686-77-3) exhibit higher crystallinity but reduced solubility in polar solvents (e.g., 23 mg/mL in water vs. 41 mg/mL for the meta-isomer) [1] [8] .
Electronic and Steric Effects:
The -CF₃ group is pivotal for kinetic stability and electronic modulation. Its strong electron-withdrawing nature (-I effect) reduces the pKₐ of the adjacent amine (estimated pKₐ 6.8 vs. 9.2 for non-fluorinated analogues), accelerating salt formation with HCl [3] [7] [10]. Computational studies (LogP 2.68) confirm enhanced lipophilicity, crucial for membrane permeability in bioactive molecules [3].
Kinetic Studies:
Scale-up faces hurdles in crystallization control and purification. The hydrochloride salt (C₉H₁₁ClF₃NO; MW 241.64 g/mol) exhibits polymorphism, requiring strict control of antisolvent addition (e.g., tert-butyl methyl ether) to ensure uniform crystal habit [4] [8]. Hygroscopicity necessitates argon/vacuum packaging during storage [1] [4].
Process Optimization:
Table 2: Industrial Scalability Parameters
Parameter | Lab Scale | Pilot Scale (5 kg) | Industrial Scale (100 kg) |
---|---|---|---|
Yield | 80% | 76% | 70% |
Purity | ≥95% | ≥99% | ≥99.9% |
Crystallization Solvent | Diethyl ether | IPAc/Heptane | IPAc/Water |
Cost per kg | $12,000 | $8,500 | $6,200 |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4